Difluoropropanedinitrile

Description

Significance of Fluorinated Nitriles in Contemporary Organic Chemistry

Fluorinated nitriles are of considerable interest in contemporary organic chemistry due to the profound effects that fluorine atoms have on the properties of organic molecules. The high electronegativity of fluorine can significantly alter the electron distribution within a molecule, influencing its reactivity, stability, and biological activity. nih.gov This has made fluorinated compounds valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.

The introduction of fluorine can enhance the metabolic stability of a drug molecule and improve its binding affinity to target enzymes. nih.gov In materials science, fluorination can impart desirable properties such as thermal stability and hydrophobicity. The nitrile group, a versatile functional group, can participate in a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, and other functionalities. The combination of fluorine atoms and a nitrile group in a single molecule, as seen in fluorinated nitriles, offers a powerful tool for the synthesis of complex and valuable chemical entities.

Molecular Architecture of Difluoropropanedinitrile and its Foundational Reactivity Hypotheses

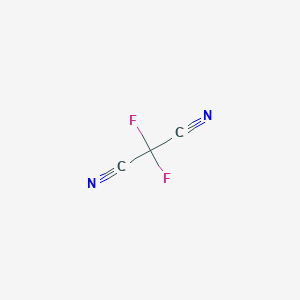

The molecular formula of this compound is C₃HF₂N₃, and its structure features a propane (B168953) backbone with two fluorine atoms and two nitrile groups attached to the central carbon atom. This gem-dinitrile and gem-difluoro arrangement creates a molecule with distinct electronic and steric properties.

Hypothesized Reactivity:

Nucleophilic Attack: The carbon atom of the nitrile groups is expected to be electrophilic and susceptible to attack by nucleophiles. The strong electron-withdrawing nature of the two fluorine atoms and the two nitrile groups would further enhance the electrophilicity of this central carbon.

Reactions of the Nitrile Group: The nitrile groups can undergo a range of reactions common to this functional group, including hydrolysis to form carboxylic acids or amides, and reduction to form primary amines.

Substitution Reactions: While the carbon-fluorine bond is generally strong, the presence of two fluorine atoms on the same carbon might influence their reactivity, potentially allowing for substitution reactions under specific conditions.

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₃HF₂N₃ |

| IUPAC Name | This compound |

| Molar Mass | 129.05 g/mol |

| Key Structural Features | Central carbon bonded to two fluorine atoms and two nitrile groups |

| Predicted Hybridization | sp³ for the central carbon |

| Expected Polarity | High, due to the electronegativity of fluorine and nitrogen |

Note: The data in this table is estimated based on the known properties of similar fluorinated and nitrile-containing compounds, as specific experimental data for this compound is not widely available in public literature.

Overview of Academic Research Trends and Unexplored Potentials of this compound

Current academic research on fluorinated nitriles is vibrant, with a significant focus on their application in medicinal chemistry and materials science. Studies have explored the synthesis of various fluorinated nitrile derivatives and their evaluation as enzyme inhibitors and components of advanced polymers. nih.govacs.org

The research on this compound itself appears to be in its nascent stages, with limited specific studies available in the public domain. However, the broader trends in the field suggest several unexplored potentials for this compound:

As a Building Block: this compound could serve as a valuable building block in organic synthesis. The two nitrile groups offer handles for further functionalization, while the difluoro moiety can be used to introduce fluorine into larger, more complex molecules.

In Medicinal Chemistry: Given the established role of fluorinated compounds in drug discovery, this compound could be investigated as a scaffold for the development of new therapeutic agents. nih.gov Its unique structure may allow for novel interactions with biological targets.

In Materials Science: The high fluorine content and the presence of polar nitrile groups suggest that polymers derived from this compound could exhibit interesting properties, such as high thermal stability, chemical resistance, and specific dielectric properties.

The full potential of this compound remains to be unlocked. Further research into its synthesis, reactivity, and physical properties is crucial to harness its capabilities for the advancement of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F2N2/c4-3(5,1-6)2-7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRISGYTPCBGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20797804 | |

| Record name | Difluoropropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20797804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-01-0 | |

| Record name | Difluoropropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20797804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies of Difluoropropanedinitrile

Strategic Approaches for the Synthesis of Difluoropropanedinitrile

The construction of the this compound backbone requires careful consideration of precursors, reaction pathways, and catalytic systems to achieve high efficiency and purity.

Precursor Selection and Reaction Pathway Design in this compound Synthesis

The synthesis of this compound often involves the introduction of two fluorine atoms onto a malononitrile framework or the construction of the dinitrile from a difluorinated precursor. One common precursor is malononitrile itself. The reaction pathway typically involves a direct fluorination approach.

Another strategy involves starting with a precursor that already contains the gem-difluoro moiety. For instance, derivatives of difluoroacetic acid can serve as starting materials. These precursors can then be converted to the corresponding dinitrile through a series of chemical transformations.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is crucial in directing the outcome of the synthesis. For direct fluorination reactions, electrophilic fluorinating agents are often employed. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in readily available literature, analogous reactions for the synthesis of other difluorinated compounds often utilize transition metal catalysts or specialized fluorinating reagents. For instance, palladium-catalyzed reactions have been used in the synthesis of α-cyanocinnamaldehydes, showcasing the utility of transition metals in nitrile chemistry google.com. The development of efficient catalytic systems remains a key area of research for improving the synthesis of this compound.

Optimization of Reaction Conditions (Temperature, Pressure, Solvent Systems) for Enhanced Yield and Purity

The optimization of reaction parameters such as temperature, pressure, and solvent is critical for maximizing the yield and purity of this compound. The choice of solvent can significantly influence the solubility of reactants and the stability of intermediates. For fluorination reactions, polar aprotic solvents are often preferred.

Temperature control is also essential to manage the exothermicity of fluorination reactions and to minimize the formation of byproducts. Optimization studies for similar chemical transformations have shown that careful control of temperature can lead to significant improvements in yield and selectivity scielo.brnih.gov. While specific data for this compound synthesis is scarce, the principles of reaction optimization are broadly applicable.

| Parameter | General Consideration | Potential Impact on this compound Synthesis |

| Temperature | Control of reaction rate and selectivity. | Higher temperatures may increase reaction rates but could also lead to decomposition or side reactions. Lower temperatures might improve selectivity but could result in slower conversions. |

| Pressure | Primarily relevant for reactions involving gaseous reactants. | If gaseous fluorinating agents are used, pressure will be a critical parameter to control reactant concentration and reaction rate. |

| Solvent | Solubilization of reactants and stabilization of intermediates. | Aprotic polar solvents like acetonitrile (B52724) or DMF are often suitable for fluorination reactions. The choice of solvent can affect the reactivity of the fluorinating agent and the stability of any charged intermediates. |

Scalable Synthetic Routes for Research and Industrial Applications of this compound

Developing a scalable synthetic route is crucial for the potential industrial application of this compound. A scalable synthesis of related 2,2-difluorohomopropargyl esters has been achieved using a magnesium-promoted Barbier reaction, suggesting that organometallic-mediated processes could be a viable approach for the large-scale production of difluorinated nitriles researchgate.netresearchgate.net. The ideal scalable route would utilize readily available and cost-effective starting materials, involve a minimal number of synthetic steps, and avoid the use of hazardous reagents or extreme reaction conditions.

Chemical Transformations and Reactivity Profiles of this compound

The presence of two electron-withdrawing fluorine atoms and two nitrile groups on the same carbon atom significantly influences the chemical reactivity of this compound.

Nucleophilic Reactivity of the Nitrile Moiety in this compound

The carbon atoms of the nitrile groups in this compound are electrophilic and susceptible to attack by nucleophiles. This is a general characteristic of nitriles, where the carbon-nitrogen triple bond is polarized, rendering the carbon atom electron-deficient wikipedia.org. The presence of the two fluorine atoms is expected to further enhance the electrophilicity of the nitrile carbons through a strong electron-withdrawing inductive effect.

Nucleophilic addition to the nitrile group is a fundamental reaction in organic chemistry wikipedia.org. This reaction typically proceeds through the attack of a nucleophile on the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction masterorganicchemistry.com. Common nucleophiles that react with nitriles include Grignard reagents, organolithium compounds, and hydrides masterorganicchemistry.com.

While specific mechanistic studies on the nucleophilic addition to this compound are not widely reported, the general principles of nucleophilic attack on nitriles can be applied. The reaction would likely proceed via a standard nucleophilic addition mechanism, as illustrated in the general case for carbonyl compounds which share similarities in reactivity with nitriles masterorganicchemistry.com.

General Mechanism of Nucleophilic Addition to a Nitrile:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the nitrile group.

Intermediate Formation: The pi bond of the nitrile breaks, and a tetrahedral intermediate with a negative charge on the nitrogen atom is formed.

Protonation/Further Reaction: The negatively charged nitrogen can be protonated by a suitable acid source to form an imine, or it can participate in subsequent reactions.

Addition Reactions and Subsequent Derivatizations

Detailed studies on the addition reactions of this compound are not extensively reported. However, the chemistry of related activated alkenes and dinitriles, such as malononitrile, provides a basis for predicting its reactivity. The electron-withdrawing nature of the two nitrile groups would render the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.

Furthermore, if a double bond is present in a precursor molecule, such as difluoropropenedinitrile, it would readily undergo addition reactions. In such electrophilic addition reactions, an electrophile would be attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile.

Illustrative Addition Reactions of a Hypothetical Precursor (Difluoropropenedinitrile)

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| C₃F₂N₂ (unsaturated) | HBr | Bromothis compound | Electrophilic Addition |

| C₃F₂N₂ (unsaturated) | H₂O, H⁺ catalyst | Hydroxythis compound | Hydration |

Subsequent derivatizations of the addition products could involve nucleophilic substitution of the newly introduced functional group or transformations of the nitrile groups themselves.

Hydrolytic Stability Under Varying Conditions

The hydrolytic stability of this compound is expected to be significant due to the inherent strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry mdpi.comwikipedia.org. Organofluorine compounds are known for their chemical and thermal persistence, often resisting degradation through hydrolysis and oxidation mdpi.com.

However, the nitrile groups can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides as intermediates youtube.com. The rate and outcome of the hydrolysis would be highly dependent on the pH and temperature of the environment.

Expected Products of Nitrile Group Hydrolysis Under Different pH Conditions

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid |

The presence of fluorine atoms on the propane (B168953) backbone could influence the rate of nitrile hydrolysis through inductive effects, but the C-F bonds themselves would likely remain intact under typical hydrolytic conditions. Some studies have shown that substantial defluorination can be triggered by processes like anaerobic microbial hydrolytic dechlorination in related compounds, but this is a specific biochemical process nih.gov.

Substitution Chemistry Involving the Fluorine Atoms on the Propanenitrile Backbone

Nucleophilic Aromatic Substitution Analogues

While this compound is an aliphatic compound, the principles of nucleophilic aromatic substitution (SNAr) can provide analogous insights, particularly if the fluorine atoms are positioned on a carbon that is activated by the electron-withdrawing nitrile groups masterorganicchemistry.com. In SNAr, a nucleophile attacks an electron-poor aromatic ring, and the reaction is accelerated by the presence of electron-withdrawing groups masterorganicchemistry.com.

In the context of this compound, a strong nucleophile could potentially displace a fluoride (B91410) ion, especially if the carbon atom bearing the fluorine is sufficiently electron-deficient. This type of reaction is more commonly observed in gem-difluoroalkenes, where nucleophilic addition is followed by the elimination of a fluoride ion organic-chemistry.org. The feasibility of such a substitution on a saturated backbone would depend heavily on the reaction conditions and the stability of any potential intermediate.

Functional Group Interconversions at Fluorinated Centers

Direct functional group interconversion at a fluorinated carbon center in a saturated alkane is challenging due to the strength and inertness of the C-F bond wikipedia.org. Such transformations often require harsh conditions or specialized reagents.

In broader organofluorine chemistry, methods for the preparation of C-F bonds often involve nucleophilic or electrophilic fluorination of other functional groups, rather than the reverse wikipedia.org. For instance, alcohols can be converted to alkyl fluorides using reagents like deoxofluorinating agents. The conversion of a C-F bond back to a hydroxyl group or other functional group is a much less common transformation.

Redox Chemistry of this compound

Oxidation Pathways and Resulting Derivatives

The oxidation of this compound is expected to be challenging due to the high stability conferred by the C-F bonds mdpi.comwikipedia.org. Nitrile compounds themselves possess good oxidative stability, making them suitable for applications in high-voltage electrolytes cip.com.cn.

However, under specific and potent oxidizing conditions, transformation is possible. The development of photoredox catalysis has enabled the generation of fluorinated radicals from precursors like fluorinated acids and anhydrides, which can then participate in further reactions nih.gov. It is conceivable that under such conditions, this compound could be induced to react.

The oxidation of other functional groups to form nitriles is a more common synthetic route organic-chemistry.orgorgsyn.org. For instance, primary amines and aldehydes can be oxidized to yield nitriles. If this compound were to be synthesized via an oxidation pathway, it would likely involve the oxidation of a precursor molecule such as a difluorinated diamine or dialdehyde.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Difluoropropenedinitrile |

| Bromothis compound |

| Hydroxythis compound |

| Amide |

| Carboxylic Acid |

| Carboxylate Salt |

| gem-Difluoroalkenes |

| Alcohols |

| Alkyl fluorides |

| Fluorinated acids |

| Fluorinated anhydrides |

| Primary amines |

| Aldehydes |

| Difluorinated diamine |

Reduction Reactions Leading to Amines and Other Functional Groups

The reduction of the nitrile functionalities in this compound opens a pathway to a variety of valuable building blocks, most notably 2,2-difluoro-1,3-diaminopropane. This diamine is a key precursor for various derivatives with applications in medicinal chemistry and materials science. The gem-difluoro group in the substrate molecule significantly influences the reactivity of the nitrile groups, necessitating carefully optimized reaction conditions to achieve high yields and avoid side reactions.

Several established methods for nitrile reduction can be adapted for the transformation of this compound. The primary approaches include catalytic hydrogenation and reduction using metal hydrides.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitriles. For the conversion of this compound to 2,2-difluoro-1,3-diaminopropane, a heterogeneous catalyst is typically used in a high-pressure hydrogen atmosphere.

Commonly used catalysts for this transformation include Raney nickel, Raney cobalt, and rhodium or palladium on a carbon support. The choice of catalyst and solvent system is crucial to maximize the yield of the primary diamine and minimize the formation of secondary and tertiary amine byproducts. The reaction is typically carried out in a polar solvent such as ethanol or ammonia-saturated ethanol to suppress the formation of secondary amines.

A general representation of the catalytic hydrogenation is as follows:

NC-CF₂-CN + 4 H₂ → H₂N-CH₂-CF₂-CH₂-NH₂

Table 1: Illustrative Conditions for Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|

| Raney Nickel | Ethanol/Ammonia | 100-120 | 1000-1500 | 85-95 |

| Palladium on Carbon (5%) | Methanol | 80-100 | 800-1200 | 80-90 |

Note: The data in this table is illustrative and based on typical conditions for nitrile reductions.

Metal Hydride Reduction:

For laboratory-scale synthesis, metal hydrides offer a powerful alternative for the reduction of this compound. Lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for this purpose. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to liberate the diamine.

The stoichiometry of the reducing agent must be carefully controlled to ensure complete reduction of both nitrile groups. An excess of LiAlH₄ is generally used.

The reaction proceeds as follows:

NC-CF₂-CN + 2 LiAlH₄ (in ether) → Intermediate Complex

Intermediate Complex + H₂O → H₂N-CH₂-CF₂-CH₂-NH₂

Table 2: Illustrative Conditions for Metal Hydride Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Lithium Aluminum Hydride | Diethyl Ether | 0 to reflux | 4-6 | 80-90 |

Note: The data in this table is illustrative and based on typical conditions for nitrile reductions.

Cross-Coupling Strategies with this compound as a Substrate

While this compound is a highly functionalized molecule, its use as a substrate in cross-coupling reactions is an emerging area of research. The presence of two nitrile groups and a gem-difluoro moiety presents both challenges and opportunities for the development of novel synthetic methodologies. In principle, the carbon-carbon single bond between the difluorinated carbon and the nitrile groups could be a target for activation and subsequent cross-coupling. However, the strength of this bond makes such transformations challenging.

A more plausible approach involves the transformation of the nitrile groups into functionalities more amenable to cross-coupling, such as halides or triflates, followed by standard cross-coupling protocols. For the purpose of this discussion, we will explore the theoretical application of cross-coupling strategies directly on the this compound backbone, acknowledging the speculative nature of such transformations without direct literature precedent.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this compound to act as a substrate, a preliminary conversion to a dihalide or ditriflate would be necessary. For instance, a hypothetical transformation of the nitrile groups to bromomethyl groups would yield 1,3-dibromo-2,2-difluoropropane. This dihalide could then participate in a Suzuki-Miyaura coupling with an organoboron reagent in the presence of a palladium catalyst and a base.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, a this compound derivative, such as 1,3-diiodo-2,2-difluoropropane, would be required as the substrate. This derivative could then be coupled with various alkenes in the presence of a palladium catalyst and a base to introduce alkenyl groups.

Table 3: Hypothetical Cross-Coupling Reactions with a this compound Derivative

| Coupling Reaction | Substrate | Coupling Partner | Catalyst | Base | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 1,3-Dibromo-2,2-difluoropropane | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,3-Diaryl-2,2-difluoropropane |

Note: The data in this table is hypothetical and illustrates potential cross-coupling strategies with a derivative of this compound.

The development of direct cross-coupling methods that activate the C-CN bond in this compound would represent a significant advancement in the field. Such a transformation would likely require a specialized catalyst system capable of oxidative addition into the C-CN bond. Research in this area is ongoing and holds the potential to unlock new synthetic pathways to novel fluorinated compounds.

Theoretical and Computational Investigations of Difluoropropanedinitrile

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These studies can predict molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Property Elucidation

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science to investigate the electronic structure of many-body systems. youtube.com Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which is a function of only three spatial coordinates, simplifying the calculations significantly. youtube.comsemanticscholar.org This approach allows for the determination of various electronic properties, such as total energies, ionization potentials, and electron affinities. osti.govnih.gov

For difluoropropanedinitrile, a DFT study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. mdpi.comnih.gov Such calculations could predict its optimized molecular geometry, dipole moment, and the energies of its frontier molecular orbitals. bhu.ac.in However, a specific DFT investigation detailing these electronic properties for this compound is not available in the reviewed literature.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. figshare.com The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. youtube.comyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.commalayajournal.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. malayajournal.org

Charge distribution studies, often performed using methods like Mulliken population analysis, calculate the partial atomic charges on each atom in a molecule. bhu.ac.in This information helps to identify electrostatic potential sites and predict intermolecular interactions. bhu.ac.inmalayajournal.org For this compound, MO analysis would reveal the distribution of electron density and identify the most probable sites for nucleophilic or electrophilic attack. Despite the utility of these methods, specific studies presenting MO diagrams, HOMO-LUMO energy values, or detailed charge distribution maps for this compound have not been identified.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. nih.govnih.gov A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orghuntresearchgroup.org.uk By mapping the PES, researchers can identify stable conformers (local minima), transition states between them (saddle points), and the energy barriers for conversion. libretexts.orghuntresearchgroup.org.uk

For a flexible molecule, this analysis is critical for understanding its behavior and properties, which can be an average over several populated conformations. semanticscholar.orgnih.gov Studies on related fluorinated alkanes, such as 1,3-difluoropropane, have shown that fluorine substitution significantly influences conformational preferences, with a notable dependence on the polarity of the medium. semanticscholar.orgnih.govsoton.ac.uk A similar investigation on this compound would elucidate its preferred three-dimensional structures and the energetics of their interconversion. However, a detailed conformational analysis and PES mapping for this compound are not present in the available research.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is an indispensable tool for exploring the pathways of chemical reactions, identifying intermediate structures, and predicting reaction rates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. youtube.com The TS represents a saddle point on the potential energy surface. scm.com Computational methods are used to locate this specific geometry and calculate its energy, which determines the activation energy barrier of the reaction.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.comresearchgate.net The IRC method traces the minimum energy path on the PES from the transition state down to the reactants on one side and the products on the other. scm.comresearchgate.net This confirms that the identified TS correctly connects the desired reactants and products and provides a detailed picture of the geometric changes occurring throughout the reaction. preprints.org While this is a standard approach for studying reaction mechanisms, no specific studies applying TS localization and IRC analysis to reactions involving this compound were found.

Solvent Effects on this compound Reactivity through Implicit and Explicit Solvation Models

Chemical reactions are often performed in a solvent, which can significantly influence reactivity by stabilizing or destabilizing reactants, transition states, and products. nih.govnih.gov Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, SMD, COSMO), treat the solvent as a continuous medium with a defined dielectric constant. preprints.orgwikipedia.org The solute is placed in a cavity within this continuum, allowing for the calculation of electrostatic interactions. osti.govwikipedia.org This approach is computationally efficient and captures the bulk effects of the solvent. preprints.orgarxiv.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute. arxiv.org This method can capture specific solute-solvent interactions like hydrogen bonding but is significantly more computationally demanding due to the increased number of atoms and the need to sample many different solvent configurations. youtube.comarxiv.org Hybrid models that combine a few explicit solvent molecules with an implicit continuum for the bulk are also used. youtube.comwikipedia.org

Investigating solvent effects would be crucial for understanding the reactivity of this compound in different chemical environments. However, specific computational studies on the solvent effects on this compound reactivity using either implicit or explicit models are not documented in the reviewed literature.

Catalytic Cycle Elucidation Using Computational Approaches

Computational chemistry provides powerful tools for elucidating the complex mechanisms of catalytic reactions involving this compound. Density Functional Theory (DFT) is a primary method used to map the potential energy surface of a reaction, allowing researchers to identify transition states, intermediates, and determine the rate-limiting steps of a catalytic cycle. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

For nitrile-containing molecules, computational studies have been instrumental in understanding their transformations. For instance, in reactions like catalytic hydroboration, DFT calculations can reveal the intricate steps of the catalytic manifold. nih.gov Studies on related nitrile hydroboration reactions catalyzed by iron complexes show that a combined approach of kinetic studies and computational analysis can determine the precise mechanism, including whether B-H bond activation or another step, such as reductive elimination, is rate-determining. nih.gov

When applied to a hypothetical catalytic cycle involving this compound, such as a transition metal-catalyzed hydroamination, computational approaches would proceed as follows:

Reactant and Catalyst Modeling: The 3D structures and electronic properties of this compound, the co-reactant, and the catalyst are optimized.

Reaction Pathway Mapping: Potential reaction pathways are systematically explored. This involves locating the transition state (TS) structure for each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination).

Energy Profiling: The free energy (ΔG) of each stationary point (reactants, intermediates, transition states, products) is calculated. The energy difference between a transition state and the preceding intermediate determines the activation barrier for that step.

This process allows for the construction of a complete energy profile for the proposed catalytic cycle. The step with the highest activation barrier is identified as the rate-determining step, which is a critical piece of information for optimizing reaction conditions.

| Step | Description | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Catalyst Activation | Active Catalyst | 0.0 |

| 2 | Nitrile Coordination | Intermediate 1 | -5.2 |

| 3 | Nucleophilic Attack | Transition State 1 (TS1) | +18.5 |

| 4 | Formation of Intermediate | Intermediate 2 | -10.1 |

| 5 | Product Release | Transition State 2 (TS2) | +25.3 |

| 6 | Catalyst Regeneration | Product + Catalyst | -20.7 |

This table presents hypothetical data to illustrate how DFT calculations can map the energy landscape of a catalytic reaction. The rate-determining step would be Step 5, as it has the highest activation barrier.

Advanced Computational Methodologies Applied to this compound

Beyond static DFT calculations of reaction pathways, a range of advanced computational methodologies can be employed to investigate the behavior of this compound in complex chemical environments. These methods provide deeper insights into its dynamic properties, interactions within larger systems, and predictive models for its reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the dynamic behavior and intermolecular interactions of this compound in various phases (e.g., in solution or as part of a material). nih.govnih.gov

In a typical MD simulation of this compound in a solvent, a simulation box is created containing one or more molecules of this compound surrounded by numerous solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. The simulation then proceeds in discrete time steps, tracking the trajectory of each atom.

Analysis of these trajectories can yield critical data on:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange themselves around the this compound molecule, particularly around the polar nitrile groups and the fluorine atoms.

Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient of this compound in a given medium.

Conformational Dynamics: For flexible molecules, MD can explore the different conformations that the molecule can adopt and the timescales of transitions between them.

MD simulations have been effectively used to study related dinitrile compounds in applications such as battery electrolytes, where they help to understand the solvation shell of ions and the formation of networks between cations, anions, and dinitrile solvent molecules. acs.org Similar approaches could be used to investigate how this compound interacts with ions or polymer chains, providing molecular-level insights for materials science applications. nih.gov

Multiscale Modeling Approaches for Complex Systems

For systems where both quantum mechanical effects and the dynamics of a large environment are important, multiscale modeling approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. frontiersin.org These hybrid methods treat a small, chemically active region of the system with a high-level, computationally expensive QM method, while the larger, surrounding environment is treated with a more efficient MM force field. frontiersin.orgacs.org

The QM/MM approach is particularly powerful for studying enzymatic reactions or reactions at interfaces, where the electronic changes of the reacting species are critical but are influenced by a large protein or solvent environment. acs.orgyoutube.com If this compound were being studied as a substrate or inhibitor of an enzyme, a QM/MM simulation could be set up as follows:

QM Region: The this compound molecule and the key amino acid residues in the enzyme's active site would be treated with a QM method like DFT. This allows for the accurate description of bond-making and bond-breaking events.

MM Region: The rest of the protein and the surrounding solvent would be treated with an MM force field. This captures the structural and electrostatic influence of the environment on the reaction without incurring the high computational cost of a full QM calculation.

Machine Learning in the Prediction of this compound Reactivity and Synthetic Outcomes

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research by enabling the rapid prediction of reaction outcomes and properties. chemai.iochemcopilot.com Instead of relying solely on first-principles calculations, ML models learn from vast amounts of existing chemical data to identify complex patterns and make predictions for new, unseen molecules and reactions. eurekalert.orgresearchgate.net

For this compound, ML models could be used to predict various aspects of its reactivity and synthesis:

Reaction Outcome Prediction: Trained on large databases of chemical reactions from patents and literature, a neural network could predict the most likely product when this compound is combined with a set of reactants and reagents. nih.govmit.edu These models represent molecules as numerical fingerprints or graphs and learn the complex rules of chemical transformations. mit.edu

Yield and Selectivity Prediction: More advanced models can predict not just the product, but also the reaction yield or the stereoselectivity. This is achieved by training the model on datasets that include detailed experimental outcomes. eurekalert.org

Optimal Condition Recommendation: ML can suggest the optimal solvent, catalyst, or temperature for a desired transformation involving this compound. chemrxiv.org By analyzing successful reactions from a database, the model can identify the conditions most likely to lead to a high yield for a new reaction. researchgate.net

The development of these data-driven tools significantly accelerates the process of chemical discovery, reducing the need for extensive experimental screening and allowing chemists to focus on the most promising synthetic routes. chemcopilot.comrsc.orgchemrxiv.org

| Methodology | Primary Application | Key Insights Provided | Typical System Size |

|---|---|---|---|

| Molecular Dynamics (MD) | Dynamic behavior in solution/materials | Solvation structure, diffusion, conformational changes | 10,000 - 1,000,000+ atoms |

| QM/MM | Reactions in complex environments (e.g., enzymes) | Reaction mechanisms, transition state stabilization by environment | QM: ~100-200 atoms; MM: 10,000+ atoms |

| Machine Learning (ML) | Prediction of reaction outcomes and properties | Product structure, reaction yield, optimal conditions | Dependent on training data size (often millions of reactions) |

Advanced Spectroscopic Characterization Techniques for Difluoropropanedinitrile

Elucidation of Reaction Intermediates and Product Structures via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like difluoropropanedinitrile, multinuclear NMR, particularly ¹⁹F and ¹³C NMR, offers a detailed view of the molecular framework.

¹⁹F NMR Spectroscopy: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments. cornell.edu The chemical shifts in ¹⁹F NMR are spread over a wide range, making it an excellent probe for subtle changes in the electronic environment of the fluorine atoms. In this compound (F₂C(CN)₂), the two fluorine atoms are chemically equivalent, and one would expect a single resonance in the ¹⁹F NMR spectrum. The position of this signal is influenced by the electron-withdrawing nature of the two nitrile groups. For comparison, the ¹⁹F chemical shift of monofluorinated acetonitrile (B52724) (CH₂FCN) is approximately -251 ppm relative to CFCl₃. elsevier.com Due to the presence of an additional fluorine and nitrile group, the chemical shift for this compound is expected to be in a different region, likely influenced by the geminal difluoro and dinitrile substitution on the central carbon.

¹³C NMR Spectroscopy: ¹³C NMR provides valuable information about the carbon skeleton of a molecule. In this compound, three distinct carbon signals are expected: one for the central difluorinated carbon (CF₂) and one for the two equivalent nitrile carbons (CN). The chemical shift of the CF₂ carbon is significantly influenced by the two directly attached fluorine atoms, typically causing a downfield shift and a characteristic splitting pattern (a triplet due to ¹JCF coupling) in a proton-decoupled spectrum. For instance, in 1,4-difluorobenzene, the carbon directly attached to fluorine shows a large one-bond C-F coupling constant of around 242 Hz. cornell.edu The nitrile carbons would also exhibit a distinct chemical shift, generally found in the range of 110-125 ppm. nih.gov The low natural abundance of ¹³C means that C-C coupling is not typically observed.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹⁹F | Compound specific, influenced by electronegative groups | Singlet | Electronic environment of fluorine atoms |

| ¹³C | CF₂: ~100-130, CN: ~110-125 | CF₂: Triplet (¹JCF), CN: Singlet | Carbon framework, C-F coupling |

Vibrational Spectroscopy (Raman and Infrared) for Functional Group Analysis and Bond Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. nist.gov For this compound, the most prominent IR absorption bands are expected to be from the C≡N and C-F stretching vibrations. The nitrile (C≡N) stretching vibration typically appears as a strong, sharp band in the region of 2260-2240 cm⁻¹. The C-F stretching vibrations are also strong and are generally found in the 1400-1000 cm⁻¹ region. Due to the presence of two C-F bonds, symmetric and asymmetric stretching modes would be expected.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. The C≡N stretching vibration is also typically strong in the Raman spectrum. In contrast to IR spectroscopy, symmetric vibrations are often more intense in Raman spectra. Therefore, the symmetric C-F stretching mode in this compound would be expected to show a strong Raman signal.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure. For example, in the related molecule 2,4-difluorobenzonitrile, the C≡N stretch is observed in both the FTIR and FT-Raman spectra.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C≡N Stretch | 2260 - 2240 | Strong | Strong |

| C-F Stretch | 1400 - 1000 | Strong | Medium to Strong |

| CF₂ Bend | Lower frequency region | Medium | Weak to Medium |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₃F₂N₂), the molecular weight is approximately 102.02 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 102. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for nitriles and fluorinated compounds include the loss of small neutral molecules or radicals.

Expected fragmentation patterns for this compound could include:

Loss of a fluorine atom: [M - F]⁺ at m/z 83.

Loss of a cyanide radical: [M - CN]⁺ at m/z 76.

Loss of a CF₂ group: [M - CF₂]⁺˙ which would result in a fragment corresponding to dicyanide, though this may not be stable.

Cleavage of the C-C bond: This could lead to fragments such as [CF₂CN]⁺ at m/z 76 and [CN]⁺ at m/z 26.

The relative intensities of these fragment ions would depend on their stability. The analysis of these patterns allows for the confirmation of the elemental composition and the connectivity of the atoms within the molecule.

| Fragment Ion | m/z (approximate) | Possible Neutral Loss |

| [C₃F₂N₂]⁺˙ (Molecular Ion) | 102 | - |

| [C₃FN₂]⁺ | 83 | F |

| [C₂F₂N]⁺ | 76 | CN |

| [CF₂]⁺˙ | 50 | 2 CN |

| [CN]⁺ | 26 | C₂F₂N |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

This compound contains nitrile groups, which possess both σ and π bonds, as well as non-bonding electrons on the nitrogen atoms. The possible electronic transitions include n → π* and π → π. The presence of two nitrile groups attached to the same carbon atom may lead to some degree of electronic interaction. However, the lack of an extended conjugated system suggests that the absorption maximum (λ_max) would likely occur in the ultraviolet region, below 200 nm, which is often not readily accessible with standard UV-Vis spectrophotometers. For comparison, simple nitriles like acetonitrile show very weak n → π transitions around 160 nm. The presence of the electronegative fluorine atoms could also influence the energies of the molecular orbitals and thus the wavelength of absorption.

While UV-Vis spectroscopy might not be the primary tool for detailed structural elucidation of this compound, it can be useful for studying reactions where a chromophore is formed or consumed.

In Situ Spectroscopic Monitoring of this compound Transformations

The real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the identification of transient intermediates. In situ spectroscopic techniques are perfectly suited for this purpose.

For the synthesis or transformation of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy would be particularly powerful. By placing an IR probe directly into the reaction vessel, the disappearance of reactant signals and the appearance of product and intermediate signals can be monitored continuously. For example, in a reaction to synthesize this compound, one could monitor the consumption of a starting material and the growth of the characteristic C≡N stretching band of the product around 2250 cm⁻¹. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading in real-time.

Similarly, in situ NMR spectroscopy can be employed to follow the course of a reaction, providing detailed structural information on all species present in the reaction mixture over time. This would be especially useful for identifying and characterizing any unstable intermediates that may form during the synthesis or subsequent reactions of this compound.

Applications of Difluoropropanedinitrile in Advanced Chemical Technologies and Materials Science

Difluoropropanedinitrile as a Versatile Building Block in Complex Organic Synthesis

The presence of both geminal fluorine atoms and two nitrile functionalities imparts this compound with a unique reactivity profile, making it an attractive starting material for the synthesis of a variety of complex organic molecules.

The electron-withdrawing nature of the fluorine atoms in this compound activates the adjacent carbon atom, making it susceptible to nucleophilic attack. This reactivity can be harnessed to construct a variety of fluorinated organic compounds. For instance, the nitrile groups can undergo hydrolysis to form carboxylic acids or be reduced to amines, providing pathways to difluorinated diamines and diacids. These difluorinated building blocks are valuable intermediates in the synthesis of fluorinated analogues of biologically active molecules and functional materials.

Furthermore, the dinitrile moiety can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds containing a difluorinated carbon center. The incorporation of a difluoromethylene group can significantly alter the physicochemical properties of the resulting molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

While direct applications of this compound in pharmaceuticals are not extensively documented, its potential as a precursor for pharmacologically relevant scaffolds is noteworthy. The synthesis of molecules containing the difluoromethylene group is a topic of growing interest in medicinal chemistry, as this moiety can act as a bioisostere for a carbonyl group or a gem-dimethyl group, often leading to improved pharmacokinetic and pharmacodynamic properties. The dinitrile functionality of this compound offers a versatile handle for elaboration into various heterocyclic systems that are prevalent in drug discovery, such as pyrimidines, pyridines, and imidazoles. The introduction of the difluoromethylene group into these scaffolds can lead to novel drug candidates with enhanced efficacy and metabolic stability.

The bifunctional nature of this compound allows for its integration into polymer backbones through the polymerization of its nitrile groups. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govmt.com The incorporation of this compound as a monomer or comonomer can lead to the development of new fluorinated polymers with tailored properties. For example, polymers derived from this compound are expected to exhibit enhanced thermal and chemical stability due to the presence of the strong carbon-fluorine bonds.

Moreover, the nitrile groups in the resulting polymer can be chemically modified to introduce other functional groups, providing a platform for the design of functional macromolecular architectures. umn.edu This approach allows for the synthesis of polymers with specific properties for a wide range of applications, including advanced coatings, membranes, and electronic materials. The synthesis of fluoropolymers can be achieved through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers to introduce fluorine atoms. umn.edu

Electrochemical Applications of this compound

The unique combination of a high dipole moment, good electrochemical stability, and the presence of fluorine atoms makes this compound a promising candidate for applications in electrochemical devices, particularly as a component in electrolyte formulations for energy storage systems.

This compound has been investigated as a co-solvent or additive in nonaqueous electrolytes for lithium-ion batteries. Dinitrile-based electrolytes have shown promise for high-voltage applications due to their wide electrochemical stability window. canada.ca The presence of the electron-withdrawing fluorine atoms in this compound is expected to further enhance its anodic stability, making it a suitable candidate for high-voltage lithium-ion batteries.

The addition of dinitrile solvents to carboxylate-based electrolytes has been shown to expand the liquid range and improve the electrochemical stability of the electrolyte. researchgate.net This allows for the operation of lithium-ion batteries over a wider temperature range. Nitrile additives, such as succinonitrile, have been shown to improve the cycling performance of lithium-ion batteries by forming a protective interphase on the electrode surface. acs.orgmdpi.com

Representative Data on Dinitrile-Based Electrolytes

| Electrolyte Composition (v/v) | Salt (1 M) | Ionic Conductivity (mS/cm) at 20°C | Electrochemical Stability Window (V vs. Li/Li+) |

| EC:ADN (1:1) | LiTFSI | 2.1 | ~6.0 canada.ca |

| EC:ADN (1:1) with 0.1 M LiBOB | LiBF4 | 7.5 (at 80°C) | ~7.0 canada.ca |

| EP:FEC (1:1) with dinitrile additive | 0.8 M LiTFSI, 0.2 M LiODFB | Not Specified | >5.0 researchgate.net |

Note: The data presented here is for adiponitrile (ADN) and other dinitriles as representative examples to illustrate the potential impact of dinitrile-based electrolytes. EC: Ethylene Carbonate, ADN: Adiponitrile, LiTFSI: Lithium bis(trifluoromethanesulfonyl)imide, LiBOB: Lithium bis(oxalate)borate, LiBF4: Lithium tetrafluoroborate, EP: Ethyl Propionate, FEC: Fluoroethylene Carbonate, LiODFB: Lithium difluoro(oxalate)borate. Data for this compound is not explicitly available and is anticipated based on the properties of similar dinitrile compounds.

The high polarity of the nitrile groups in this compound can enhance the dissociation of lithium salts in the electrolyte, potentially leading to an increase in ionic conductivity. mdpi.comumn.edu Improved ionic conductivity is crucial for achieving high power density in lithium-ion batteries. The addition of succinonitrile, a non-fluorinated dinitrile, to an electrolyte has been shown to significantly enhance ionic conductivity. mdpi.comnih.gov

Furthermore, the fluorine atoms in this compound can play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A stable SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring the long-term cycling stability of the battery. Fluorinated electrolyte additives are known to contribute to the formation of a robust and LiF-rich SEI layer, which can effectively suppress dendrite growth and improve the safety of lithium metal batteries. The preferential oxidation of nitrile additives can form a protective interphase on the cathode, preventing structural deterioration and improving cycling stability at high voltages. acs.org

Expected Effects of this compound as an Electrolyte Additive

| Property | Expected Influence of this compound | Rationale |

| Ionic Conductivity | Increase | High polarity of nitrile groups enhances salt dissociation. mdpi.comumn.edu |

| Anodic Stability | Increase | Electron-withdrawing fluorine atoms enhance electrochemical stability. canada.ca |

| SEI Layer Quality | Improved | Fluorine contributes to the formation of a stable, LiF-rich SEI. |

| CEI Layer Quality | Improved | Preferential oxidation of nitriles forms a protective cathode interphase. acs.org |

| High-Voltage Performance | Enhanced | Wider electrochemical stability window and protective interphase formation. canada.ca |

| Low-Temperature Performance | Potentially Improved | Dinitriles can expand the liquid range of electrolytes. researchgate.net |

Note: This table represents the anticipated effects of this compound based on the known properties of dinitrile and fluorinated electrolyte additives. Specific experimental data for this compound is needed for definitive confirmation.

Electrochemical Stability of this compound and its Derivatives

The electrochemical stability of an electrolyte is a critical parameter for its application in energy storage devices, defining the voltage window within which the electrolyte remains electrochemically inert. For this compound, the presence of two electron-withdrawing fluorine atoms and two nitrile groups on a compact propane (B168953) backbone is expected to significantly influence its electrochemical properties. While direct experimental data on the electrochemical stability of this compound is not extensively available in the public domain, its stability can be inferred from studies on related fluorinated and nitrile-containing organic compounds.

Fluorination is a well-established strategy to enhance the oxidative stability of organic molecules. The strong electron-withdrawing nature of fluorine atoms lowers the energy of the highest occupied molecular orbital (HOMO), making the molecule more resistant to oxidation. This principle is widely applied in the design of high-voltage electrolytes for lithium-ion batteries. For instance, fluorinated carbonates and ethers exhibit wider electrochemical stability windows compared to their non-fluorinated counterparts. Similarly, nitrile-based electrolytes are known for their high anodic stability. Dinitrile-mononitrile based electrolyte systems have been investigated for their potential to offer electrochemical stability up to 5.5 V. acs.org Therefore, this compound is anticipated to possess a high anodic stability limit, making it a promising candidate for high-voltage electrochemical applications.

To provide a comparative context, the electrochemical stability windows of various relevant organic compounds are presented in the interactive table below. It is important to note that these values are for analogous compounds and serve as an estimation for the potential performance of this compound.

| Compound | Anodic Stability Limit (V vs. Li/Li+) | Cathodic Stability Limit (V vs. Li/Li+) | Electrochemical Stability Window (V) |

|---|---|---|---|

| Ethylene Carbonate (EC) | ~4.5 | ~0.8 | ~3.7 |

| Propylene Carbonate (PC) | ~4.8 | ~0.5 | ~4.3 |

| Fluoroethylene Carbonate (FEC) | ~4.6 | ~0.2 | ~4.4 |

| Adiponitrile (ADN) | >5.0 | ~1.0 | >4.0 |

| Glutaronitrile/Butyronitrile Mixture | ~5.5 | - | - |

This table presents representative data for analogous compounds to illustrate the expected electrochemical stability. The values for this compound are hypothetical and require experimental verification.

Coordination Chemistry of the Nitrile Moiety in this compound

The nitrile group (–C≡N) is a versatile functional group in coordination chemistry, capable of acting as a ligand to a wide range of metal ions. wikipedia.org The coordination chemistry of this compound is expected to be rich and varied, influenced by the electronic effects of the fluorine atoms and the presence of two coordinating nitrile moieties.

Exploration of Metal-Nitrile Complexation

Nitriles typically coordinate to metal centers in a linear, end-on fashion through the nitrogen lone pair, functioning as σ-donors. nih.govunibo.it The strength of the metal-nitrile bond is influenced by both the nature of the metal ion and the electronic properties of the nitrile ligand. unibo.it In this compound, the electron-withdrawing fluorine atoms are expected to decrease the electron density on the nitrogen atoms of the nitrile groups. This would render this compound a weaker σ-donor compared to non-fluorinated dinitriles like malononitrile or succinonitrile.

However, the nitrile ligand can also act as a π-acceptor by accepting electron density from the metal's d-orbitals into the π* orbitals of the C≡N bond. nih.gov The presence of fluorine atoms would enhance the π-acceptor character of the nitrile groups in this compound. This dual electronic nature—weaker σ-donation and stronger π-acceptance—would dictate its complexation behavior with different transition metals.

This compound can act as a monodentate ligand, coordinating through one of its nitrile groups, or as a bidentate ligand, bridging two metal centers or chelating a single metal center, although the latter is less common for dinitriles with a short alkyl chain. The formation of polymeric coordination networks is also a possibility, with the this compound molecules acting as linkers between metal nodes.

The synthesis of such complexes would likely involve the reaction of a metal salt with this compound in a suitable solvent. wikipedia.org The choice of metal, counter-ion, and reaction conditions would influence the stoichiometry and structure of the resulting coordination complex.

Ligand Properties of this compound in Transition Metal Chemistry

In the context of transition metal chemistry, the ligand properties of this compound are of significant interest. As a ligand, it can be classified based on its donor/acceptor characteristics and its steric profile.

The σ-donor strength and π-acceptor capability of a ligand influence the electronic structure and, consequently, the physical and chemical properties of the resulting metal complex. The enhanced π-acidity of this compound would make it particularly suitable for stabilizing low-valent transition metal centers. This is because the back-donation from the metal to the ligand helps to delocalize the electron density on the metal, thereby stabilizing the complex.

The spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δo) they induce, would likely place this compound among the stronger-field ligands due to its π-acceptor ability. This would have implications for the magnetic properties and electronic spectra of its complexes.

The table below summarizes the general ligand properties of nitriles and the anticipated modifications for this compound.

| Ligand Property | General Nitriles (e.g., Acetonitrile) | Anticipated for this compound |

|---|---|---|

| Coordination Mode | Primarily end-on (η¹) via nitrogen | Primarily end-on (η¹); potential for bridging (bidentate) |

| σ-Donor Strength | Moderate | Weak |

| π-Acceptor Strength | Weak to moderate | Moderate to strong |

| Effect on Metal Center | Can stabilize various oxidation states | Preferentially stabilizes low-valent metal centers |

| Position in Spectrochemical Series | Intermediate | Likely stronger field than non-fluorinated nitriles |

This table provides a qualitative comparison based on established principles of coordination chemistry. Experimental validation is required for the specific properties of this compound as a ligand.

Comparative Analysis and Future Research Directions for Difluoropropanedinitrile

Comparative Reactivity and Synthetic Utility with Related Fluorinated Nitriles and Analogues

The introduction of fluorine atoms onto an organic scaffold profoundly alters its physicochemical properties, and difluoropropanedinitrile, also known as difluoromalononitrile, is a prime example of this phenomenon. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect, which significantly impacts the reactivity of the adjacent nitrile groups and the central carbon atom.

Compared to its non-fluorinated analogue, malononitrile, this compound exhibits enhanced electrophilicity at the nitrile carbons. This heightened reactivity makes it a more potent participant in reactions involving nucleophilic attack at the cyano group. For instance, in cycloaddition reactions, this compound can act as a powerful dienophile or dipolarophile, readily engaging with a variety of dienes and dipoles to construct complex heterocyclic frameworks. This increased reactivity can be attributed to the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule due to the inductive effect of the fluorine atoms.

In contrast to monofluoromalononitrile, the presence of a second fluorine atom in this compound further amplifies this electron-withdrawing effect. This generally leads to faster reaction rates and sometimes different reaction pathways. However, the steric hindrance introduced by the two fluorine atoms can occasionally temper this increased reactivity, particularly in reactions involving bulky nucleophiles or transition states.

The synthetic utility of this compound extends to its role as a precursor for other valuable fluorinated building blocks. For example, it can undergo reactions with chlorine monofluoride to yield fluorinated tetrachlorodiamines. researchgate.net Furthermore, fluorination of difluoromalononitrile with reagents like silver(II) fluoride (B91410) can lead to the formation of cyclic azoalkanes, opening avenues to novel nitrogen-containing compounds. researchgate.net

A comparative overview of the reactivity of this compound with related nitriles is presented below:

| Feature | Malononitrile | Monofluoromalononitrile | This compound |

| Electrophilicity of Nitrile Carbon | Moderate | High | Very High |

| Acidity of α-Proton(s) | Acidic | More Acidic | N/A |

| Reactivity in Cycloadditions | Good | Enhanced | Excellent |

| Susceptibility to Nucleophilic Attack | Moderate | High | Very High |

| Key Reactions | Knoevenagel condensation, Thorpe-Ziegler reaction | Versatile building block for fluorinated heterocycles | Precursor to highly fluorinated heterocycles and materials |

Identification of Emerging Research Areas and Unexplored Synthetic Avenues for this compound

The unique reactivity profile of this compound has positioned it as a valuable tool in several burgeoning areas of chemical research. Its application as a building block for the synthesis of complex fluorinated molecules, particularly nitrogen-containing heterocycles, is a field of intense investigation. researchgate.net These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their often-enhanced biological activity and unique material properties.

Recent research has focused on utilizing this compound in multicomponent reactions and domino reaction sequences to rapidly assemble intricate molecular architectures. The high electrophilicity of the nitrile groups allows for sequential additions of different nucleophiles, leading to the efficient construction of diverse compound libraries for drug discovery and materials screening.

Unexplored synthetic avenues for this compound include its potential application in organocatalysis, either as a catalyst scaffold or as a substrate in novel catalytic transformations. The development of asymmetric reactions involving this compound is another promising area, which could provide access to chiral fluorinated building blocks that are currently difficult to synthesize.

Furthermore, the investigation of its polymerization and copolymerization potential remains largely untapped. The resulting fluorinated polymers could exhibit valuable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a range of high-performance applications.

Emerging and Unexplored Research Areas:

Medicinal Chemistry: Synthesis of novel fluorinated analogues of bioactive molecules and investigation of their structure-activity relationships.

Materials Science: Development of high-energy density materials, advanced polymers with tailored properties, and functional organic materials for electronic applications.

Agrochemicals: Design and synthesis of new pesticides and herbicides with improved efficacy and environmental profiles.

Catalysis: Exploration of this compound-derived compounds as ligands for transition metal catalysis or as organocatalysts.

Challenges and Opportunities in the Development and Application of this compound

Despite its considerable potential, the widespread adoption of this compound in industrial applications faces several challenges. The synthesis of this compound, which typically involves the dehydration of difluoromalonamide, can be a low-yielding process. researchgate.net The availability and cost of the starting materials, as well as the harsh reaction conditions often required, present significant hurdles for large-scale production. Overcoming these synthetic challenges is crucial for unlocking the full potential of this versatile reagent.

Another challenge lies in the handling and reactivity of this compound. Its high electrophilicity, while synthetically advantageous, also makes it susceptible to decomposition in the presence of moisture and strong nucleophiles. Careful optimization of reaction conditions and purification methods is therefore essential.

Despite these challenges, the opportunities presented by this compound are substantial. Its ability to serve as a gateway to a wide array of complex fluorinated molecules makes it an invaluable tool for researchers in various fields. The increasing demand for fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials provides a strong driving force for the development of more efficient and scalable synthetic routes to this compound.

The unique electronic properties imparted by the two fluorine atoms also present opportunities for the design of novel functional materials. For instance, incorporating this compound moieties into organic semiconductors could lead to materials with improved electron transport properties for applications in organic electronics.

Challenges vs. Opportunities:

| Challenges | Opportunities |

| Low-yield synthesis and high production cost. | Access to a wide range of valuable fluorinated building blocks. |

| Limited availability of starting materials. | Development of novel pharmaceuticals with enhanced properties. |

| High reactivity and potential for decomposition. | Creation of high-performance materials for advanced applications. |

| Need for specialized handling and reaction conditions. | Exploration of new reaction methodologies and catalytic systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.